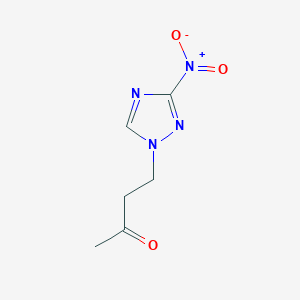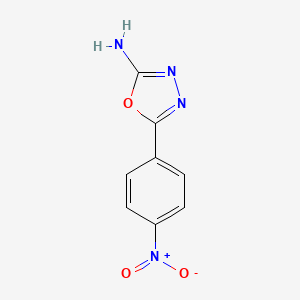
3,5-Dimethoxy-4-methylbenzoic acid
Descripción general
Descripción
3,5-Dimethoxy-4-methylbenzoic acid is a chemical compound with the molecular formula C10H12O4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups, one methyl group, and one carboxylic acid group . The exact mass of the molecule is 196.07355886 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 196.20 g/mol, a computed XLogP3-AA value of 1.8, one hydrogen bond donor count, four hydrogen bond acceptor count, and three rotatable bond count .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 3,5-Dimethoxy-4-methylbenzoic acid has been utilized in various synthesis processes. For instance, it was used in the synthesis of 3,5-dimethoxyphthalic anhydride, which is significant in synthesizing substituted anthraquinones, hypericin, and its derivatives (Liu Zuliang, 2007).
Medical and Pharmacological Research
- This compound has been studied for its potential in medical applications. One study investigated the effects of a related compound, 3,5-dimethoxy-4-hydroxybenzoic acid, on hemoglobin S (Hb S) polymerization, analgesia, and inflammation, which could be relevant for the management of sickle cell disease (K. Gamaniel et al., 2000).
Chemical Property Analysis
- Research has been conducted to understand the solubility and solid-liquid phase equilibrium of 3,5-dimethoxybenzoic acid in various solvents, which is crucial for its industrial applications in separation and purification (Shanshan Feng et al., 2021).
Coordination Chemistry
- The compound has been used in the synthesis of coordination polymers, exploring the self-assembly of Co(II) complexes with 3,5-dinitro-4-methylbenzoic acid and 4,4'-bipyridine, demonstrating its role in the formation of complex chemical structures (V. Pedireddi & S. Varughese, 2004).
Photodegradation Studies
- Its derivatives, like the 3,5-dimethoxy curcuminoids, have been studied for their photodegradation properties, which are significant in understanding the stability and decomposition pathways of these compounds (Petra Galer & B. Šket, 2015).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
It is known that benzylic compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dimethoxy-4-methylbenzoic acid . .
Análisis Bioquímico
Biochemical Properties
3,5-Dimethoxy-4-methylbenzoic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), enhancing their activity and thereby reducing reactive oxygen species (ROS) levels in cells . Additionally, this compound can inhibit the activity of NADPH oxidase 4 (NOX4), an enzyme involved in ROS production . These interactions suggest that this compound may have antioxidant properties and could play a role in modulating oxidative stress in cells.
Cellular Effects
This compound has been shown to influence various cellular processes. In adipocytes, it reduces ROS levels and oxidative stress by upregulating antioxidant enzymes and inhibiting NOX4 . This compound also affects cell signaling pathways, particularly those involving redox-sensitive transcription factors such as nuclear factor kappaB (NF-κB) . By modulating these pathways, this compound can influence gene expression and cellular metabolism, potentially reducing inflammation and improving insulin sensitivity in adipocytes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with antioxidant enzymes and NOX4. By enhancing the activity of SOD and CAT, it increases the breakdown of superoxide radicals and hydrogen peroxide, respectively . Additionally, the inhibition of NOX4 reduces the production of ROS, thereby decreasing oxidative stress . These molecular interactions contribute to the compound’s overall antioxidant effects and its ability to modulate cellular redox balance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . In in vitro studies, the antioxidant effects of this compound were sustained over a 10-day period, with significant reductions in ROS levels and improvements in antioxidant enzyme activity . Long-term effects on cellular function have not been extensively studied, but the compound’s stability and sustained activity suggest potential for prolonged use in research settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antioxidant and anti-inflammatory effects, improving cellular redox balance and reducing oxidative stress . At higher doses, potential toxic effects may arise, including cellular damage and disruption of metabolic processes Threshold effects have been observed, with optimal dosages providing beneficial effects without toxicity
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and antioxidant defense. It interacts with enzymes such as SOD and CAT, enhancing their activity and promoting the breakdown of ROS . The compound also affects the NADPH oxidase pathway by inhibiting NOX4, reducing ROS production . These interactions suggest that this compound plays a role in maintaining cellular redox balance and protecting against oxidative damage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components . It may accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its antioxidant effects
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is likely to be localized in the cytoplasm and mitochondria, where it interacts with antioxidant enzymes and modulates ROS levels . Targeting signals and post-translational modifications may direct this compound to specific compartments, enhancing its efficacy in reducing oxidative stress and protecting cellular components from damage .
Propiedades
IUPAC Name |
3,5-dimethoxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBMVRYNEXOCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396100 | |
| Record name | 3,5-dimethoxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61040-81-1 | |
| Record name | 3,5-Dimethoxy-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61040-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dimethoxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid](/img/structure/B1364597.png)
![methyl 4-[(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate](/img/structure/B1364600.png)






![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide](/img/structure/B1364629.png)


![Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B1364633.png)


